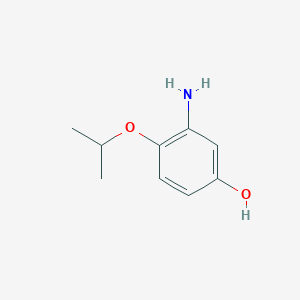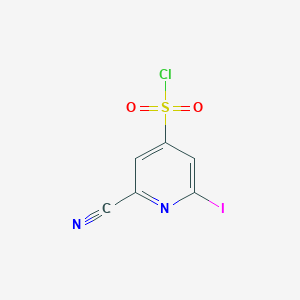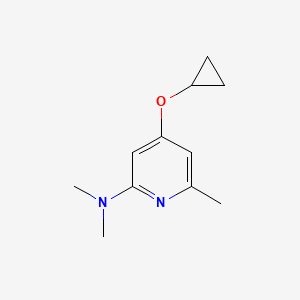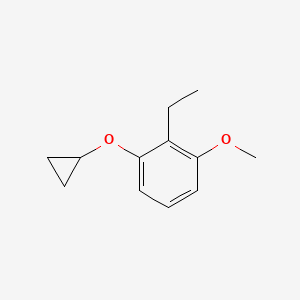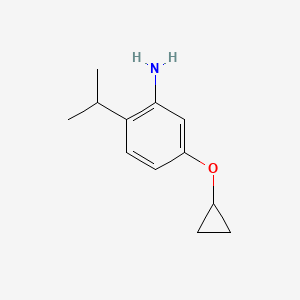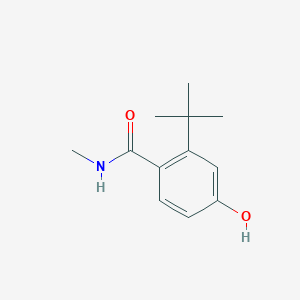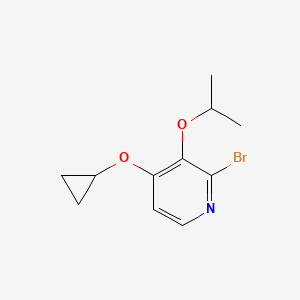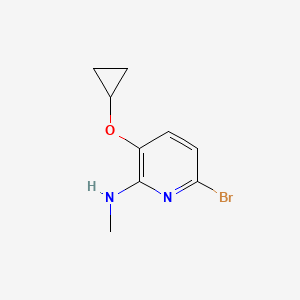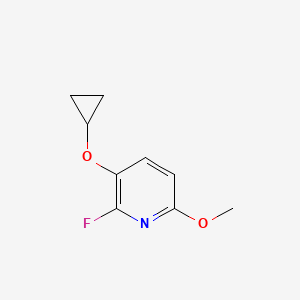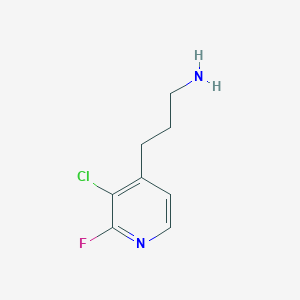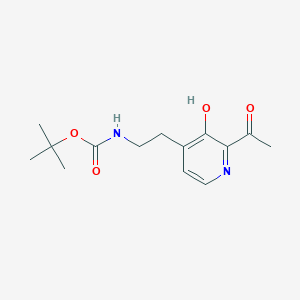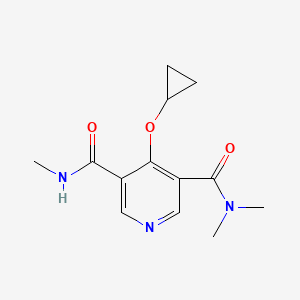
4-Cyclopropoxy-N3,N3,N5-trimethylpyridine-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-N3,N3,N5-trimethylpyridine-3,5-dicarboxamide is a complex organic compound with a unique structure that includes a cyclopropoxy group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N3,N3,N5-trimethylpyridine-3,5-dicarboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. The reaction conditions often require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-N3,N3,N5-trimethylpyridine-3,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
4-Cyclopropoxy-N3,N3,N5-trimethylpyridine-3,5-dicarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N3,N3,N5-trimethylpyridine-3,5-dicarboxamide involves its interaction with specific molecular targets. The cyclopropoxy group and pyridine ring can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The compound may also participate in signaling pathways by modulating the activity of key enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-N3,N5-dimethylpyridine-3,5-dicarboxamide: Similar structure but lacks one methyl group, which may affect its reactivity and interactions.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A related compound with different substituents on the pyridine ring, leading to different chemical properties and applications.
Uniqueness
4-Cyclopropoxy-N3,N3,N5-trimethylpyridine-3,5-dicarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with biological molecules makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C13H17N3O3 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-N,3-N,5-N-trimethylpyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C13H17N3O3/c1-14-12(17)9-6-15-7-10(13(18)16(2)3)11(9)19-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,14,17) |
InChI Key |
UOAVGWBBZUSUES-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CN=CC(=C1OC2CC2)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



